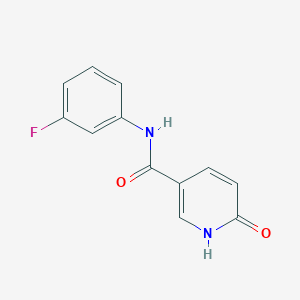

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone-derived carboxamide characterized by a 3-fluorophenyl substituent on the amide nitrogen and a 6-oxo-1,6-dihydropyridine core. The fluorine atom at the meta position of the phenyl ring likely enhances electronegativity and influences binding interactions, while the pyridinone core provides a scaffold for hydrogen bonding and π-π stacking.

Properties

Molecular Formula |

C12H9FN2O2 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-6-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9FN2O2/c13-9-2-1-3-10(6-9)15-12(17)8-4-5-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17) |

InChI Key |

YWILQYOXFDSURA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through a multi-step process. One common method involves the following steps:

Starting Materials: 3-fluoroaniline, ethyl acetoacetate, and ammonium acetate.

Step 1: Condensation of 3-fluoroaniline with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3-fluoro-N-(1-ethoxycarbonyl-2-oxoethyl)aniline.

Step 2: Cyclization of the intermediate under acidic conditions to form the dihydropyridine ring.

Step 3: Hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of different solvents, catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The carbonyl group at the 6-position can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

Oxidation: Formation of N-(3-fluorophenyl)pyridine-3-carboxamide.

Reduction: Formation of N-(3-fluorophenyl)-6-hydroxy-1,6-dihydropyridine-3-carboxamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, including those related to signal transduction and metabolic regulation.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and molecular differences between N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and two related compounds:

Functional Group Analysis

- The absence of substitutions on the pyridinone ring may improve solubility relative to bulkier derivatives.

- Compound 8 : The benzyl group at N1 and cyclopropylcarbamoyl substituent on the phenyl ring increase steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. These features correlate with its reported activity against T. cruzi proteasomes .

- CAS 338782-67-5 : The chlorine at C5 and trifluoromethylbenzyl group at N1 enhance electron-withdrawing effects and metabolic stability, making it more hydrophobic. Such modifications are common in drug candidates targeting enzymes or receptors requiring strong hydrophobic interactions .

Biological Activity

N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a fluorophenyl substitution at the 3-position and a carboxamide group at the 3-position. The molecular formula is , with a molecular weight of approximately 234.22 g/mol. Its unique structure contributes to its biological properties.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various kinases, which are crucial for cell signaling pathways. For instance, it has shown potency against Met kinase, involved in cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Tumor Stasis : In vivo studies demonstrated that certain analogs of this compound resulted in complete tumor stasis in human gastric carcinoma xenograft models following oral administration. This suggests a strong potential for development as an anticancer agent .

- Selectivity : The compound has been noted for its selectivity towards specific cancer cell lines, which is critical for minimizing side effects in therapeutic applications .

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates:

- Broad Spectrum : The compound exhibits activity against various bacterial strains, suggesting its potential use as an antibacterial agent. Further studies are required to elucidate the specific mechanisms by which it exerts these effects .

Case Studies and Research Findings

A selection of case studies illustrates the compound's efficacy:

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Optimized Synthesis : Development of more efficient synthetic routes to enhance yield and purity.

- Clinical Trials : Advancement into clinical trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via carboxamide coupling between 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives and 3-fluoroaniline. A key approach involves activating the carboxylic acid using coupling agents like HATU or EDCI/HOBt in anhydrous DMF at 0°C to suppress side reactions. For example, a similar compound (1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) was coupled with an aryl amine at 0°C to achieve a 23% yield, highlighting the need for temperature control to minimize decomposition . Purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) and characterization by ¹H/¹³C NMR and HPLC (>98% purity) are critical steps .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.5 ppm) and the dihydropyridone ring (e.g., carbonyl carbon at ~165 ppm).

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- Mass Spectrometry (EI/ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1) and fragmentation patterns consistent with the scaffold .

Q. What structure-activity relationship (SAR) insights exist for fluorophenyl-substituted dihydropyridone carboxamides in xanthine oxidase inhibition?

- Methodological Answer : Fluorine at the 3-position on the phenyl ring enhances inhibitory activity by increasing electronegativity and improving binding to xanthine oxidase’s molybdenum center. In a study of pyrimidine-4-carboxamides, the 3-fluorophenyl derivative showed IC₅₀ = 0.12 μM, outperforming non-fluorinated analogs (IC₅₀ > 1 μM). Substituent position matters: 4-fluorophenyl analogs exhibited reduced activity due to steric clashes in the enzyme’s active site .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives with improved target binding?

- Methodological Answer : Perform docking (e.g., AutoDock Vina) using the xanthine oxidase crystal structure (PDB: 1N5X). Focus on hydrogen bonding with Arg880 and π-π stacking with Phe914. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns can assess binding stability. For example, a derivative with a 3-fluorophenyl group maintained stable interactions in MD, correlating with experimental IC₅₀ values .

Q. What experimental strategies address discrepancies between in vitro enzyme inhibition and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK) or off-target effects. Strategies include:

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the dihydropyridone ring).

- Plasma Protein Binding Studies : Measure unbound fraction via equilibrium dialysis to refine dose calculations.

- In Vivo PK/PD Modeling : In a murine hyperuricemia model, a related compound showed reduced efficacy despite potent in vitro activity, prompting formulation adjustments (e.g., PEGylation for solubility) .

Q. How can researchers evaluate the selectivity of this compound against off-target enzymes (e.g., purine nucleoside phosphorylase)?

- Methodological Answer : Conduct counter-screening assays against a panel of structurally similar enzymes. For example, test inhibition of purine nucleoside phosphorylase (PNP) at 10 μM compound concentration. A study on pyrimidine-based inhibitors reported >100-fold selectivity for xanthine oxidase over PNP, attributed to the fluorophenyl group’s fit in the xanthine oxidase active site .

Q. What formulation challenges are associated with this compound, and how can they be mitigated in preclinical studies?

- Methodological Answer : The compound’s poor aqueous solubility (<10 μg/mL) limits bioavailability. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.